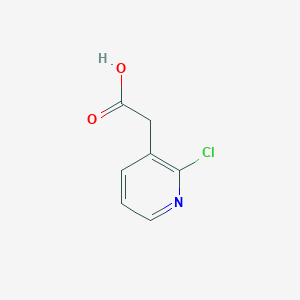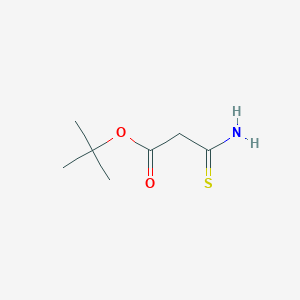
Tert-butyl 2-carbamothioylacetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Electroactive Aromatic Polyamides
“Tert-butyl 2-carbamothioylacetate” plays a crucial role in the synthesis of electroactive aromatic polyamides. These polymers are synthesized by reacting the compound with various aromatic diamines via the phosphorylation polyamidation technique . The resulting polyamides exhibit high glass-transition temperatures and thermal stability, making them suitable for applications that require materials to withstand high temperatures without losing their structural integrity .
Photoluminescence and Electrochromism
The synthesized polyamides containing “Tert-butyl 2-carbamothioylacetate” derivatives show promising photoluminescent and electrochromic properties . These characteristics are particularly useful for developing optical switching devices, color displays, smart windows, sensors, memory elements, and camouflage materials .
High-Temperature Copolymerization Catalysts
In the field of polymer chemistry, “Tert-butyl 2-carbamothioylacetate” derivatives are used as catalysts in the high-temperature copolymerization of ethylene with polar monomers . This process produces functional polyolefins with controllable product microstructure, which is highly desirable in industrial applications .
Production of Polar Polyethylenes
The compound is involved in the production of polar polyethylenes with exceptionally high molecular weight and copolymerization activity . These materials have a wide range of applications, including packaging, automotive parts, and medical devices due to their enhanced properties .
Bioconversion in Microbial Cultures
“Tert-butyl 2-carbamothioylacetate” and its derivatives have been identified in the bioconversion processes of certain microbial cultures . This discovery opens up possibilities for the use of these compounds in biotechnological applications, such as the development of new antibiotics or other pharmaceuticals .
Development of New Materials with Enhanced Properties
The compound’s derivatives are being explored for their potential in creating new materials with enhanced optical and electrical properties . These materials could be used in advanced technologies, such as flexible electronics, wearable devices, and energy storage systems .
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl 2-carbamothioylacetate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
This interaction may alter the protein synthesis process, potentially affecting the function and behavior of cells .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-carbamothioylacetate are likely related to protein synthesis, given its target. By interacting with Methionine aminopeptidase 1, it could influence the maturation of proteins and their subsequent functions within the cell .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of Tert-butyl 2-carbamothioylacetate’s action are likely to be related to changes in protein synthesis and function. By influencing the activity of Methionine aminopeptidase 1, it could affect the structure and function of newly synthesized proteins, potentially leading to changes in cellular behavior .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-sulfanylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPDEOWDKBHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579503 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamothioylacetate | |
CAS RN |
690-76-6 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-carbamothioylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





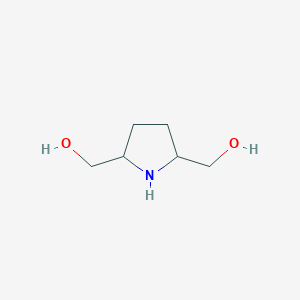
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)

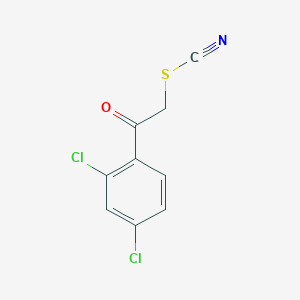




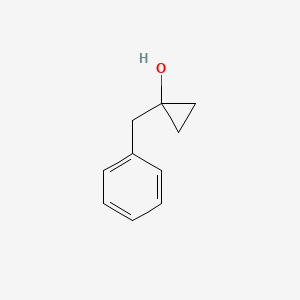
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
